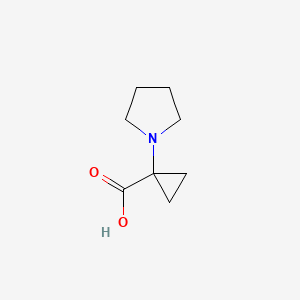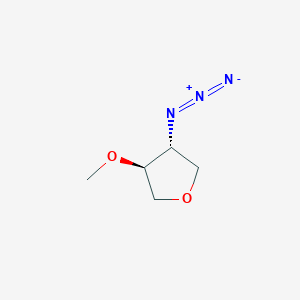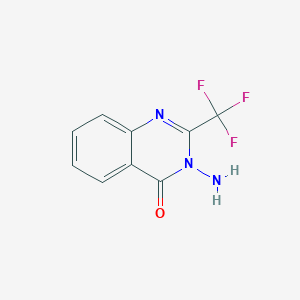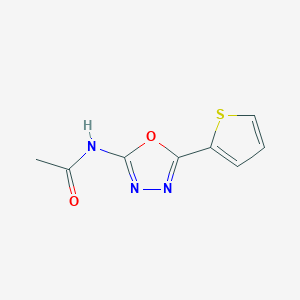![molecular formula C21H16F3N3O B2697541 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one CAS No. 862828-15-7](/img/structure/B2697541.png)
4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a synthetic organic compound featuring multiple functional groups, including a pyrrolidinone, an imidazole, and a trifluoromethyl phenyl group. The unique structure of this compound positions it as a potential candidate for various chemical and biological applications due to its diverse functionality.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves multiple synthetic steps. One of the common synthetic routes begins with the formation of the pyrrolidinone core, followed by the attachment of the benzimidazole and trifluoromethyl phenyl groups. The reaction conditions often include:
Formation of Pyrrolidinone Core: : Using a cyclization reaction involving a suitable precursor.
Attachment of Benzimidazole Group: : Through a condensation reaction under acidic or basic conditions.
Addition of Trifluoromethyl Phenyl Group: : Via a Friedel-Crafts alkylation or acylation.
Industrial production methods require the optimization of these reactions to achieve high yield and purity. Often, catalysts and specific solvents are employed to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or ketones.
Reduction: : Reduction of the nitro or imine groups, if present in derivatives, can yield amines.
Substitution: : Halogenation and alkylation are common, especially on the phenyl and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, CrO₃
Reducing Agents: : NaBH₄, LiAlH₄
Catalysts: : Pd/C for hydrogenation reactions
Solvents: : DCM, THF, MeOH
Major Products
Epoxides and Ketones: : From oxidation
Amines: : From reduction
Halogenated Derivatives: : From substitution
科学研究应用
Chemistry
In chemical research, this compound serves as a building block for more complex molecules. Its multiple functional groups make it an excellent candidate for various synthetic transformations.
Biology
In biological research, the compound is evaluated for its potential as a molecular probe due to its ability to interact with proteins and other biomolecules.
Medicine
Pharmacologically, derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of diseases that involve the molecular targets it interacts with.
Industry
In the industrial sector, the compound's stability and reactivity are leveraged in the development of new materials and catalysts.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl phenyl group, in particular, enhances its binding affinity to specific protein sites, modulating their activity. Pathways involved often include signal transduction and metabolic regulation.
相似化合物的比较
Compared to other pyrrolidinone and imidazole derivatives, 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one stands out due to its unique trifluoromethyl group, which imparts distinct chemical properties.
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)-pyrrolidin-2-one: : Lacks the prop-2-yn-1-yl and trifluoromethyl phenyl groups.
4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-pyrrolidin-2-one: : Similar but without the trifluoromethyl substitution.
1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one: : Similar core structure but lacking the benzimidazole group.
属性
IUPAC Name |
4-(1-prop-2-ynylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O/c1-2-10-26-18-9-4-3-8-17(18)25-20(26)14-11-19(28)27(13-14)16-7-5-6-15(12-16)21(22,23)24/h1,3-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMKUJYJOPITKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

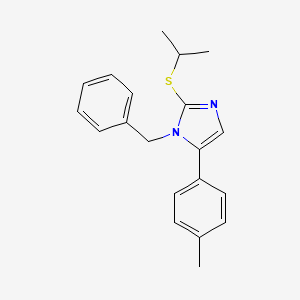

![N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2697462.png)
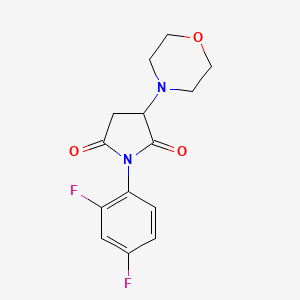
![2-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B2697467.png)
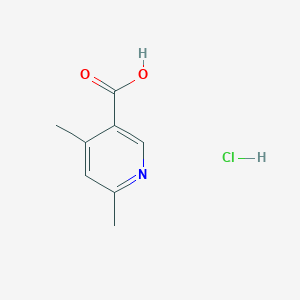


![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)
